molecular formula C11H19F2NO3 B13623094 Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13623094
M. Wt: 251.27 g/mol
InChI Key: MJRZAMFTTVIZJC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and dual functional groups—difluoromethyl and hydroxymethyl—at the 3-position of the pyrrolidine ring. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability (due to fluorine substitution) and versatility in synthetic applications, such as serving as a chiral intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(6-14,7-15)8(12)13/h8,15H,4-7H2,1-3H3

InChI Key

MJRZAMFTTVIZJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound: this compound 3-(difluoromethyl), 3-(hydroxymethyl) C11H19F2NO3 251.27 (calc.) Dual 3-position substituents; fluorination enhances stability and lipophilicity
tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate () 3-amino, 3-(hydroxymethyl) C10H20N2O3 216.28 Amino group enables nucleophilic reactivity; potential for peptide coupling
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate () 3,3-difluoro, 4-(hydroxymethyl), 4-methyl C11H19F2NO3 251.27 Difluoro and methyl groups at 3,4-positions; increased steric hindrance
tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate () 3-(hydroxymethyl) C10H19NO3 201.26 Single hydroxymethyl group; lacks fluorination, reducing metabolic stability
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () 3-(hydroxymethyl), 4-(4-methoxyphenyl) C17H25NO4 307.38 Aromatic substitution enhances π-π interactions; chiral centers influence stereoselectivity

Biological Activity

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as trans-tert-butyl-3-(difluoromethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl rel-(3r,4r)-3-(difluoromethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Molecular Formula : C11H19F2NO3
  • Molecular Weight : 251.27 g/mol
  • CAS Number : Not specified

The compound features a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups, which are known to influence biological activity through various mechanisms.

The difluoromethyl group in the compound is hypothesized to enhance lipophilicity and metabolic stability, potentially increasing its potency against certain biological targets. Compounds containing fluorine atoms often exhibit improved pharmacokinetic properties, which can lead to enhanced efficacy in therapeutic applications .

Inhibition of Enzymatic Activity

Fluorinated compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. The presence of the difluoromethyl group may enhance binding affinity to target enzymes, which could be explored further in enzyme inhibition studies related to metabolic pathways .

Study 1: Antiviral Efficacy

A study examining various pyrrolidine derivatives found that modifications at the 3-position significantly affected antiviral activity against HCV. The introduction of fluorine atoms was correlated with increased inhibitory potency against viral replication . Although specific data on the compound is lacking, the trends observed suggest a similar potential for this compound.

Study 2: Pharmacokinetics

Another research effort focused on the pharmacokinetic profiles of fluorinated compounds. It was noted that the incorporation of fluorine often results in increased half-lives and bioavailability due to reduced metabolic degradation . Such findings are critical for understanding how this compound may behave in vivo.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential antiviralInhibition of viral polymerases
Pyrrolidine Derivative AAntiviral against HCVNS5B inhibition
Pyrrolidine Derivative BEnzyme inhibitorCompetitive inhibition

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